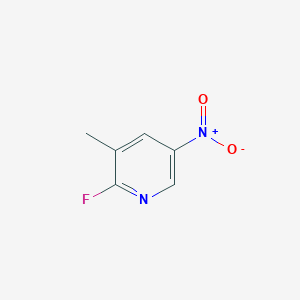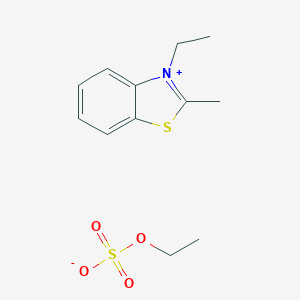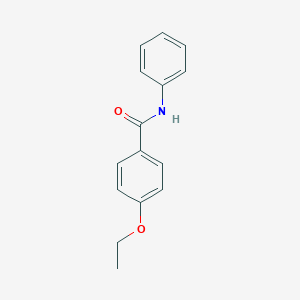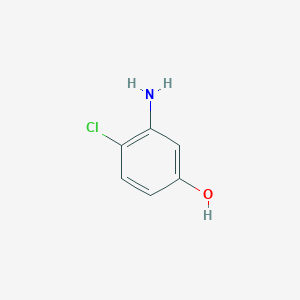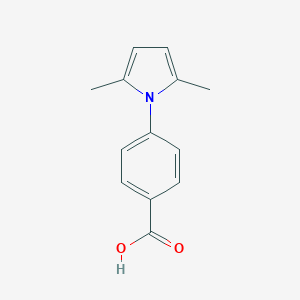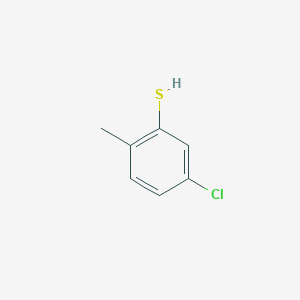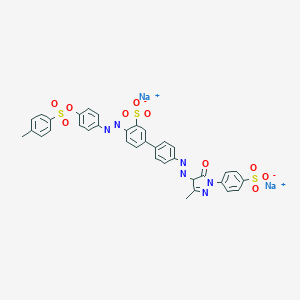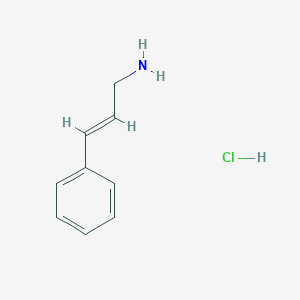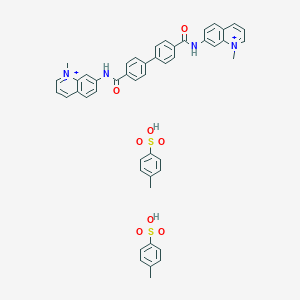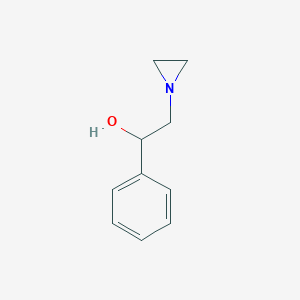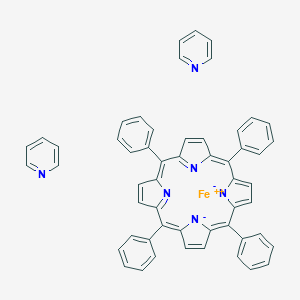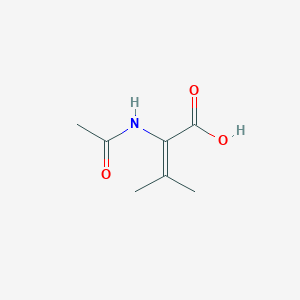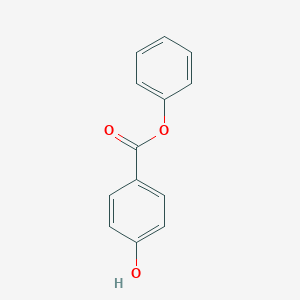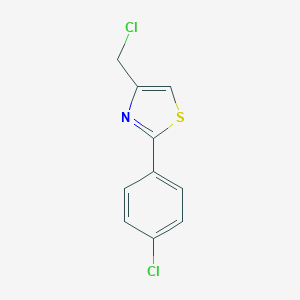
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole
概要
説明
The compound "4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole" is a chlorinated thiazole derivative. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in a five-membered ring. The presence of chloro substituents suggests potential reactivity and applications in various chemical syntheses. Although the specific compound is not directly studied in the provided papers, related chlorophenyl-thiazole derivatives have been synthesized and characterized, indicating a broader interest in this class of compounds for their chemical and physical properties.
Synthesis Analysis
The synthesis of chlorophenyl-thiazole derivatives often involves multi-step reactions, including the formation of the thiazole ring and subsequent functionalization. For example, the synthesis of related compounds such as 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was achieved via 1,3 dipolar cycloaddition . Similarly, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole involved different reagents and conditions, followed by characterization through spectroscopic techniques and X-ray crystal structure analysis . These methods could potentially be adapted for the synthesis of "4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole."
Molecular Structure Analysis
The molecular structure of chlorophenyl-thiazole derivatives is often elucidated using X-ray crystallography, as seen in the studies of various related compounds . These analyses reveal the geometry of the molecules, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's reactivity and interactions. For instance, the crystal structure of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole showed dihedral angles between the chlorophenyl ring and the thiazole ring, indicating the planarity or non-planarity of the molecules .
Chemical Reactions Analysis
Chlorophenyl-thiazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl group, in particular, is a versatile functional group that can undergo nucleophilic substitution reactions. Although the specific reactions of "4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole" are not detailed in the provided papers, the reactivity of similar compounds can be inferred. For example, organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid were synthesized, indicating the potential for cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl-thiazole derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis are commonly used to characterize these properties . Quantum chemical calculations, including Density Functional Theory (DFT), provide insights into the electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO), which are important for understanding the compound's reactivity and potential applications in materials science, such as non-linear optical (NLO) materials . Additionally, the presence of non-covalent interactions, such as hydrogen bonding and π-π stacking, can significantly affect the compound's stability and solid-state packing .
科学的研究の応用
Corrosion Inhibition : Thiazole derivatives, including those related to 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole, have been studied for their potential as corrosion inhibitors for metals like iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict their effectiveness in this area (Kaya et al., 2016).
Cancer Research : Some thiazole derivatives have been investigated for their potential in cancer research, particularly for molecular docking studies with cancer proteins. This includes understanding the molecular structure, electronic properties, and vibrational spectra of such compounds (Shanmugapriya et al., 2022).
Biological Evaluation for Anti-Inflammatory Activity : Derivatives of 1,3-thiazole, closely related to the chemical , have been biologically evaluated for their anti-inflammatory activity, particularly as inhibitors of key enzymes involved in inflammation-related diseases (Suh et al., 2012).
Antimicrobial Activity : Thiazole derivatives have been characterized for their potential in antimicrobial applications. This includes analysis through quantum chemical methods, vibrational spectral techniques, and the evaluation of their antimicrobial efficacy (Viji et al., 2020).
Drug Transport Systems : Research has been conducted on improving drug delivery systems using thiazole derivatives. For instance, gold nanoparticles stabilized with thiazole complexes have been studied as a novel system for drug transport, enhancing solubility and stability of the drugs (Asela et al., 2017).
Synthesis and Structural Studies : The synthesis and structural characterization of thiazole derivatives, including their molecular structure and crystallographic analysis, are also significant areas of research. This involves understanding the molecular conformations and interactions of these compounds (Vijaya et al., 2011).
特性
IUPAC Name |
4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJQTBKTWJQBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346189 | |
| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |
CAS RN |
17969-22-1 | |
| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

